3,4,5-Trichloropyridazine

Overview

Description

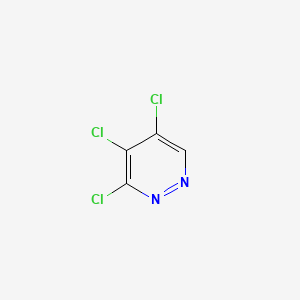

3,4,5-Trichloropyridazine is an organic compound with the molecular formula C4HCl3N2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of three chlorine atoms attached to the pyridazine ring at positions 3, 4, and 5

Mechanism of Action

Mode of Action

It has been observed that the compound can induce contact sensitization, as assessed in the guinea pig maximization test of magnusson and kligman and also in the closed patch test described by buehler .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

It has been observed to cause a primary irritant dermatitis after accidental exposure . Healing was rapid in comparison to a report on 3,4,6-trichloropyridazine toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloropyridazine can be synthesized through various methods. One common approach involves the chlorination of pyridazine derivatives. For instance, the reaction of pyridazine with chlorine gas in the presence of a catalyst can yield this compound. Another method involves the use of sodium methoxide to methoxylate this compound, resulting in the formation of methoxypyridazines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloropyridazine undergoes various chemical reactions, including substitution, reduction, and oxidation.

Common Reagents and Conditions:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate.

Major Products Formed:

Methoxypyridazines: Formed through methoxylation reactions.

Reduced Derivatives: Formed through reduction reactions.

Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

3,4,5-Trichloropyridazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Comparison with Similar Compounds

3,4,6-Trichloropyridazine: Another trichlorinated pyridazine derivative with chlorine atoms at positions 3, 4, and 6.

3,5-Dichloropyridazine: A dichlorinated pyridazine with chlorine atoms at positions 3 and 5.

4,5-Dichloropyridazine: A dichlorinated pyridazine with chlorine atoms at positions 4 and 5.

Comparison: 3,4,5-Trichloropyridazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to 3,4,6-trichloropyridazine, the 3,4,5-isomer may exhibit different reactivity patterns in substitution reactions. The presence of three chlorine atoms in a contiguous arrangement can also affect the compound’s electronic properties, making it distinct from its dichlorinated counterparts.

Biological Activity

3,4,5-Trichloropyridazine is a chlorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmaceuticals and agricultural chemistry.

Chemical Structure and Synthesis

This compound is characterized by a pyridazine ring with three chlorine substituents at the 3, 4, and 5 positions. The compound can be synthesized through various methods, including multi-step reactions involving chlorination and coupling reactions. For instance, one study detailed a six-step synthesis that resulted in pyridazine-based iron chelators derived from this compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on the compound's ability to inhibit bacterial growth demonstrated promising results against various strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Anticancer Potential

In vitro studies have highlighted the anticancer properties of derivatives of this compound. These studies suggest that compounds with similar structures may induce apoptosis in cancer cells. The presence of the pyridazine ring is believed to contribute to this activity by interacting with cellular targets involved in cell proliferation and survival pathways .

Contact Sensitization

A notable study investigated the potential of this compound to induce contact sensitization using the guinea pig maximization test. Results indicated that the compound could elicit a sensitization response, suggesting that it may pose risks for dermal exposure in certain applications .

Case Studies and Research Findings

- Antimicrobial Activity : In a comparative study evaluating various chlorinated compounds, this compound was found to exhibit higher antibacterial activity than its non-chlorinated counterparts. The Minimum Inhibitory Concentration (MIC) values were significantly lower for the chlorinated compound across several bacterial strains.

-

Anticancer Studies : A series of derivatives synthesized from this compound were tested against human cancer cell lines. The results showed IC50 values indicating effective inhibition of cell growth at low concentrations. For example:

Compound IC50 (µM) 3,4-Dichloro-5-methoxypyridazine 15 3-Methoxy-1-methylpyridazin-4(1H)-one 20 3,5-Dichloro-4-methoxypyridazine 12

Agricultural Chemistry

This compound is widely used as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated structure enhances its efficacy in controlling pest populations and improving crop yields .

Pharmaceutical Development

The compound serves as a building block in the development of various pharmaceuticals. Its derivatives are being explored for their potential as therapeutic agents against infections and cancer .

Properties

IUPAC Name |

3,4,5-trichloropyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOOJAWDCNOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931141 | |

| Record name | 3,4,5-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14161-11-6, 873-40-5 | |

| Record name | 3,4,5-Trichloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14161-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichloropyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014161116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14161-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRICHLOROPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ESP23PLR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic pathways to obtain 3,4,5-Trichloropyridazine derivatives?

A1: this compound serves as a versatile starting material for various substituted pyridazines. Research highlights its use in synthesizing:

- Methoxypyridazines: Reacting this compound with sodium methoxide leads to the formation of dichloromonomethoxypyridazines. [] Further methoxylation reactions allow access to diverse substituted pyridazines. [, ]

- Imidazopyridazines: Researchers synthesized imidazopyridazine analogs of the anticonvulsant 9-(2-fluorobenzyl)-6-methylamino-9H-purine starting from this compound. [] This involved a multi-step process to build the imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine ring systems. []

- Triazolopyridazines: Synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines utilizes this compound as a precursor. [] This involves reacting the trichloropyridazine with pyrrolidine followed by cyclization reactions to construct the triazolopyridazine core. []

- Benzodioxinopyridazines: A novel synthesis of [, ]benzodioxinopyridazines involves the fusion of catechol derivatives with this compound. [] This method provides access to both [, ]benzodioxino[2,3-c]pyridazines and [, ]benzodioxino[2,3-d]pyridazines. []

Q2: Has this compound been implicated in any significant biological activities?

A2: While this compound itself has not been extensively studied for biological activity, its derivatives show promise in medicinal chemistry:

- Anticonvulsant Activity: Imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine analogs, synthesized from this compound, were investigated for anticonvulsant activity. []

- Antiarrhythmic Properties: Research indicates that a 5-chloro-4-amino-substituted derivative of 3(2H)-pyridazinone, synthesized from this compound, exhibits antiarrhythmic properties and might prevent ventricular and auricular fibrillations. []

Q3: What spectroscopic techniques aid in the characterization of this compound and its derivatives?

A3: Vibrational spectroscopy plays a crucial role in characterizing this compound:

- Infrared and Raman Spectroscopy: Researchers recorded infrared and Raman spectra of 3,6-dichloropyridazine and this compound in solid phase and various solvents. [] This data provided insights into the vibrational modes and structural features of these compounds. []

Q4: Have computational methods been employed to study this compound?

A4: Yes, computational chemistry methods have been used to investigate the structural and vibrational properties of this compound and its derivatives:

- Geometry Optimization and Frequency Calculations: Researchers used Hartree−Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) methods to predict the geometries, harmonic frequencies, and force fields of 3,6-dichloropyridazine and this compound. [] They employed various basis sets, including 3-21G, 6-31G, 6-31G, and 6-311G, to achieve accurate predictions. []

- High-Level Calculations for Structural Analysis: Coupled cluster calculations, specifically CCSD and CCSD(T), using the 6-311G** basis set, were performed to evaluate the geometries of pyridazine and 3,6-dichloropyridazine, allowing for a detailed structural analysis of these systems. []

- Force Field Scaling for Spectral Analysis: The B3LYP/6-31G* force field was selected and scaled to achieve a good fit between the calculated wavenumbers and the experimentally observed ones. [] This approach highlights the use of computational methods to support and interpret experimental spectroscopic data. []

Q5: Are there any known toxicological concerns associated with this compound?

A5: * Skin Irritation: A case study reported a chemist experiencing primary irritant dermatitis due to accidental exposure to this compound. [] The dermatitis resolved within 14 days with treatment. []* Contact Sensitization: Guinea pig studies demonstrated that this compound can induce contact sensitization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.